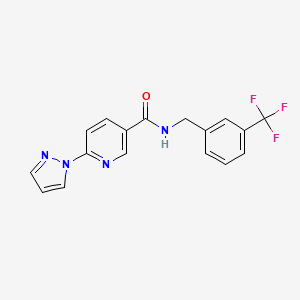

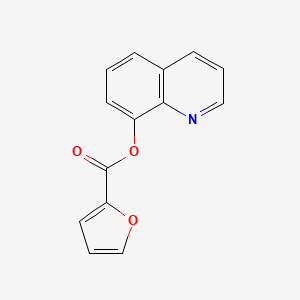

Quinolin-8-yl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolin-8-yl furan-2-carboxylate, also known as Furan-2-carboxylic acid quinolin-8-yl ester, is a chemical compound with the linear formula C14H9NO3 . It has a molecular weight of 239.233 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols due to their wide range of biological and pharmacological activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Quinolin-8-yl furan-2-carboxylate and similar compounds are synthesized through various chemical reactions, including the coupling of quinoline amine with furan-2-carbonyl chloride and subsequent treatments (El’chaninov & Aleksandrov, 2017). These synthesis methods are crucial for producing specific quinoline derivatives for further study and application.

Chemical Reactions and Properties : These compounds undergo a variety of chemical reactions, such as electrophilic and nucleophilic substitution, which are essential for understanding their chemical behavior and potential applications (Aleksandrov et al., 2019).

Biomedical Applications

Antioxidant and Antimicrobial Properties : Certain quinoline derivatives exhibit significant antioxidant and antimicrobial activities, which are promising for pharmaceutical applications (Rajpurohit et al., 2017).

Antitubercular Activity : Quinolin-8-yl furan-2-carboxylate-related compounds show potential as antitubercular agents, indicating their relevance in the treatment of tuberculosis (Rajpurohit et al., 2019).

Anti-inflammatory Evaluation : Some derivatives of this compound have been studied for their anti-inflammatory properties, which can be important for developing new treatments for inflammatory diseases (Chen et al., 2006).

Other Applications

Corrosion Inhibition : Carboxamide derivatives of quinolin-8-yl furan-2-carboxylate show effectiveness as corrosion inhibitors for mild steel, highlighting their industrial application (Erami et al., 2019).

Photocatalytic Applications : These compounds have been utilized in photocatalytic C–C bond cleavage, demonstrating their potential in green chemistry and material science (Yu et al., 2018).

Direcciones Futuras

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions for Quinolin-8-yl furan-2-carboxylate could involve further exploration of its potential biological and pharmacological activities.

Propiedades

IUPAC Name |

quinolin-8-yl furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(12-7-3-9-17-12)18-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLFCAJSXRIEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC=CO3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-yl furan-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2799280.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2799290.png)

![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2799291.png)

![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B2799297.png)

![8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799298.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799302.png)